(4-bromophenyl)methanesulfonyl fluoride
Description
Properties
CAS No. |
1895965-37-3 |
|---|---|
Molecular Formula |
C7H6BrFO2S |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sulfonic Acid Intermediate Synthesis
The preparation of (4-bromophenyl)methanesulfonyl fluoride often begins with the synthesis of (4-bromophenyl)methanesulfonic acid. This intermediate is typically generated via sulfonation of 4-bromotoluene derivatives. For example, chlorosulfonation of 4-bromoethylbenzene under controlled conditions yields the corresponding sulfonic acid. Alternatively, oxidation of (4-bromophenyl)methanethiol with hydrogen peroxide in acidic media provides a direct route to the sulfonic acid.
Conversion to Sulfonyl Fluoride
The critical step involves converting the sulfonic acid to the sulfonyl fluoride. A robust method utilizes Xtalfluor-E (deoxofluor reagent) with sodium fluoride in acetonitrile. In this protocol:
-
Sodium (4-bromophenyl)methanesulfonate (0.25 mmol) reacts with Xtalfluor-E (2 equiv) and NaF (1 equiv) in anhydrous MeCN at 50°C for 1 hour.
-
The reaction achieves near-quantitative yields (98–99%) and is scalable under microwave-assisted conditions.
Direct Synthesis via Thionyl Fluoride (SOF₂)
Gas-Phase Fluorination
Thionyl fluoride (SOF₂), generated in situ from KHF₂ and thionyl chloride , offers a high-purity route:
Comparative Analysis of Fluorinating Agents
| Method | Reagents | Conditions | Yield (%) | Purity |
|---|---|---|---|---|
| Xtalfluor-E/NaF | Xtalfluor-E, NaF | 50°C, 1 h | 98–99 | >95% |
| SOF₂/BF₃ | SOF₂, BF₃·OEt₂ | 130°C, 1 h | 91–98 | 90–95% |
The Xtalfluor-E method is preferred for laboratory-scale synthesis due to operational safety, whereas the SOF₂ route is advantageous for industrial applications requiring bulk quantities.
Bromination and Subsequent Functionalization
Bromination of Phenylmethanesulfonyl Fluoride
An alternative approach involves brominating phenylmethanesulfonyl fluoride at the para position. Using a two-phase liquid-liquid system with H₂O₂ as an oxidant and HBr as the bromide source, the reaction proceeds at 20–25°C. Key considerations include:
Limitations and Mitigation Strategies
-
Regioselectivity challenges : The sulfonyl fluoride group is a meta-director, necessitating precise stoichiometry to avoid over-bromination.
-
Purification : Chromatographic separation on silica gel (hexane/EtOAc) effectively isolates the target compound from dibromo byproducts.
Oxidation of (4-Bromophenyl)methanesulfinyl Fluoride
Two-Step Oxidation Protocol
-
Step 1 : (4-Bromophenyl)methanethiol is treated with N-fluorobenzenesulfonimide (NFSI) to form the sulfinyl fluoride intermediate.
-
Step 2 : Oxidation with RuO₄ in aqueous HCl yields the sulfonyl fluoride with 85–90% efficiency.
Emerging Techniques and Catalytic Innovations
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Coupling Reactions: Catalysts like palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
Scientific Research Applications
(4-Bromophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is used in the study of enzyme inhibition, as the sulfonyl fluoride group can act as an irreversible inhibitor of serine proteases.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-bromophenyl)methanesulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The molecular targets often include serine residues in the active sites of enzymes, which are crucial for their catalytic function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The electronic effects of substituents on the phenyl ring significantly influence sulfonyl fluoride reactivity. Key comparisons include:
Reactivity in SuFEx Chemistry
- Methanesulfonyl Fluoride (MSF): Reacts rapidly with nucleophiles (e.g., amines) in SuFEx reactions, forming stable sulfonamide bonds .
- This compound: Bromine’s inductive effect may slow hydrolysis compared to MSF but improve selectivity in aryl-nucleophile couplings. The bulky phenyl group could reduce reaction rates with sterically hindered nucleophiles.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
